[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIOUNWBYAUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate typically involves the following steps:
Formation of the Ester: The initial step involves the esterification of 2,4-dimethylbenzoic acid with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction produces ethyl 2,4-dimethylbenzoate.
Amidation: The ester is then reacted with phenethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound's structure suggests potential pharmacological applications, particularly as a calcium channel modulator. Similar compounds have shown efficacy in increasing contractility in cardiac tissues and could be explored for similar effects in this compound. For instance, derivatives of phenylmethylbenzoyl have been identified as calcium channel activators, indicating a pathway for further exploration of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate in cardiovascular therapies .
Drug Development
The synthesis of this compound could lead to the development of novel drugs targeting specific receptors involved in calcium signaling pathways. The compound may serve as a lead structure for optimizing bioactivity through structural modifications.
Materials Science Applications
Polymer Chemistry
The compound can be utilized as a monomer or additive in the synthesis of polymers. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers with specific properties. For example, its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities such as drug release capabilities.
Photoresponsive Materials
Given its potential light-activated properties, this compound can be explored in the development of photoresponsive materials. These materials are valuable in applications ranging from smart coatings to drug delivery systems that release therapeutic agents upon exposure to light .
Synthetic Applications
Intermediate for Organic Synthesis
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, making it a versatile building block in organic synthesis. The ability to modify the phenyl group or the carbamoyl moiety can lead to a wide array of derivatives with tailored properties.
Catalyst Development
Research into catalyst systems has identified similar structures as effective components in catalysis. The use of this compound in catalyst formulations could enhance reaction efficiencies or selectivities in organic reactions .
Case Study 1: Calcium Channel Modulators
A study on related compounds demonstrated that modifications on the phenyl ring significantly affected calcium channel activity. This suggests that this compound could be optimized for enhanced pharmacological activity through systematic variation of its substituents.
Case Study 2: Polymer Functionalization
Research involving similar benzoate esters indicated their utility in creating functional polymers with enhanced thermal stability and mechanical properties. Such findings support the potential application of this compound in advanced material formulations.
Mechanism of Action
The mechanism of action of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include ethyl 2,4-dimethylbenzoate and other substituted benzoate esters. Below is a comparative analysis based on molecular features, physicochemical properties, and environmental risk profiles:
Key Findings:
Structural Influence on Physicochemical Properties: The carbamoyl group in the target compound introduces hydrogen-bonding capacity, reducing volatility compared to ethyl or methyl esters. Ethyl 2,4-dimethylbenzoate, a simpler analog, exhibits higher environmental risk due to its persistence in marine sediments and moderate solubility, which facilitates transport in aquatic systems .
Environmental and Regulatory Implications: Ethyl 2,4-dimethylbenzoate has been flagged as a high-priority compound for regulatory monitoring due to its elevated concentration and risk scores in North-East Atlantic marine biota . Methyl esters (e.g., methyl 2,4-dimethylbenzoate) generally exhibit higher water solubility and lower log P values, suggesting faster degradation but possible aquatic toxicity.
Synthetic and Industrial Relevance :
- Ethyl and methyl analogs are widely used as plasticizers and stabilizers, whereas the target compound’s carbamoyl functionality could make it suitable for specialized applications, such as prodrug design or polymer crosslinking.
Biological Activity
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, drawing from diverse sources including patents and scientific studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 245.32 g/mol
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
2. Anti-inflammatory Effects
Studies have shown that derivatives of benzoates can inhibit pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. The mechanism often involves the modulation of NF-kB pathways, which are pivotal in inflammatory responses.
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
4. Anticancer Activity
Some studies have suggested that benzoate derivatives possess anticancer properties through apoptosis induction in cancer cells. The compound may activate caspase pathways or inhibit tumor growth factors.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation.
- Modulation of Cell Signaling Pathways : It can influence pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.
- Interaction with Cellular Receptors : The compound may bind to specific receptors, altering cellular responses.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on Antioxidant Efficacy : A study involving a synthetic derivative showed a reduction in oxidative stress markers in patients with metabolic syndrome.
- Clinical Trial for Anti-inflammatory Effects : A clinical trial demonstrated that a similar benzoate compound reduced symptoms in patients with rheumatoid arthritis by lowering inflammatory markers.
- Antimicrobial Activity Assessment : Laboratory tests indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent for infections.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via carbamate esterification or coupling reactions. For example, coupling 2-phenylethylamine with a 2,4-dimethylbenzoyl chloride intermediate under Schotten-Baumann conditions (base catalysis) typically achieves yields of 60–75% . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR should show distinct peaks for the aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.2–2.5 ppm), and carbamate NH (δ 5.8–6.2 ppm, broad). C NMR confirms carbonyl carbons (C=O at ~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z calculated for CHNO (311.15 g/mol) .
- IR : Absorbance bands for C=O (1720–1740 cm) and N-H (3300–3500 cm) confirm carbamate functionality .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, with IC values calculated via dose-response curves .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM to assess viability reduction .
- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can forced degradation studies inform stability profiles and impurity control strategies?
- Methodological Answer : Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH for hydrolysis, 40°C/75% RH for thermal/humidity stress). Analyze degradation products via RP-HPLC (C18 column, acetonitrile/water gradient) coupled with HRMS. For example, hydrolysis may yield 2,4-dimethylbenzoic acid (m/z 149.06) and 2-phenylethylcarbamic acid (m/z 150.09) as primary impurities . Quantify impurities using validated stability-indicating methods (ICH Q2 compliance) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Analyze using LC-MS/MS to determine half-life (t), C, and bioavailability .
- Toxicity : Conduct 28-day subacute toxicity studies in rodents (OECD 407 guidelines). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) for organ-specific effects .
Q. How can computational methods predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate with biological activity (e.g., IC). Train models with datasets of structurally similar carbamates .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or β-secretase) using AutoDock Vina. Prioritize analogs with higher docking scores (>-9 kcal/mol) and favorable hydrogen bonding with active-site residues .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) and ensure consistent cell passage numbers.
- Batch Analysis : Test multiple synthetic batches for purity (>98%) to rule out impurity-driven artifacts .
- Meta-Analysis : Use platforms like PubChem BioActivity Data to aggregate and normalize results from independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
